molecular formula C10H4Cl2F3N B13666970 1,4-Dichloro-6-(trifluoromethyl)isoquinoline

1,4-Dichloro-6-(trifluoromethyl)isoquinoline

Cat. No.: B13666970
M. Wt: 266.04 g/mol
InChI Key: ZWINNAUXKPYWMS-UHFFFAOYSA-N
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Description

1,4-Dichloro-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H4Cl2F3N. . The presence of both chlorine and trifluoromethyl groups on the isoquinoline ring imparts distinct reactivity and stability characteristics to the molecule.

Preparation Methods

The synthesis of 1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor® . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Dichloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,4-Dichloro-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Dichloro-6-(trifluoromethyl)isoquinoline exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to unique bioactivities . The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H4Cl2F3N

Molecular Weight

266.04 g/mol

IUPAC Name

1,4-dichloro-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4Cl2F3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H

InChI Key

ZWINNAUXKPYWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Cl

Origin of Product

United States

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